molecular formula C22H22FN5O2 B10914887 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914887
M. Wt: 407.4 g/mol
InChI Key: APIGPWDGYXTQDW-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and an oxazolo[5,4-b]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The fluorophenyl group is then attached, and the final step involves the formation of the oxazolo[5,4-b]pyridine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the reaction progress and verifying the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-bromophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22FN5O2/c1-5-28-11-18(13(3)26-28)12(2)24-21(29)17-10-19(15-6-8-16(23)9-7-15)25-22-20(17)14(4)27-30-22/h6-12H,5H2,1-4H3,(H,24,29)

InChI Key

APIGPWDGYXTQDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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